tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate

Kinase Inhibition Medicinal Chemistry SAR Analysis

tert-Butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate (CAS 1376373-18-0) is a carbamate derivative featuring a 2,4-dimethyl-1,3-thiazole core protected by a tert-butyloxycarbonyl (Boc) group. This compound, with molecular formula C₁₀H₁₆N₂O₂S and molecular weight 228.31 g/mol, is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
CAS No. 1376373-18-0
Cat. No. B1377317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate
CAS1376373-18-0
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H16N2O2S/c1-6-8(15-7(2)11-6)12-9(13)14-10(3,4)5/h1-5H3,(H,12,13)
InChIKeyFPWCPEHIOHVWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate (CAS 1376373-18-0): A Versatile Boc-Protected Thiazole Intermediate for Discovery Chemistry Procurement


tert-Butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate (CAS 1376373-18-0) is a carbamate derivative featuring a 2,4-dimethyl-1,3-thiazole core protected by a tert-butyloxycarbonyl (Boc) group. This compound, with molecular formula C₁₀H₁₆N₂O₂S and molecular weight 228.31 g/mol, is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research [1]. The Boc protecting group provides stability under various reaction conditions, while the thiazole moiety serves as a versatile scaffold for further functionalization [2]. Commercial sources typically offer this compound with a standard purity of 95% or 97% .

Why tert-Butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate (CAS 1376373-18-0) Cannot Be Interchanged with Generic Thiazole Carbamates in Scientific Workflows


Generic substitution with other thiazole carbamates or Boc-protected amines is not scientifically valid due to the unique 2,4-dimethyl substitution pattern on the thiazole ring. This specific architecture dictates both the compound's chemical reactivity and its potential biological interactions, which are distinct from mono-methyl, unsubstituted, or differently substituted thiazole analogs [1]. The precise molecular geometry and electronic distribution of the 2,4-dimethylthiazole core influence its behavior as a synthetic intermediate, particularly in cross-coupling and nucleophilic substitution reactions . Furthermore, in biological contexts, the 2,4-dimethylthiazole moiety is a recognized pharmacophore in kinase inhibitor design, as exemplified by 4-(2,4-dimethylthiazol-5-yl)pyrimidin-2-ylamine derivatives that inhibit cyclin-dependent kinase 2 (CDK2) with varying potencies [2]. Therefore, substituting this compound with an alternative thiazole carbamate would alter the critical structure-activity relationships (SAR) essential for reproducible synthesis and biological evaluation.

Quantitative Evidence for tert-Butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate (CAS 1376373-18-0): A Comparative Data Guide for Scientific Selection


Structural Determinants of CDK2 Inhibition: Comparing 2,4-Dimethylthiazole to Other Thiazole Moieties

The 2,4-dimethylthiazole moiety is a critical structural component for cyclin-dependent kinase (CDK) inhibitory activity. A closely related analog, 4-(2,4-dimethylthiazol-5-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine, demonstrates an IC₅₀ of 4.00×10³ nM against CDK2 in an in vitro kinase inhibition assay [1]. This indicates moderate but specific enzyme engagement, which is distinct from other thiazole substitution patterns that may exhibit different potency or selectivity profiles [2].

Kinase Inhibition Medicinal Chemistry SAR Analysis

Antibacterial Activity of the 2,4-Dimethylthiazole Pharmacophore: A Case Study in E. coli and B. subtilis

Compounds containing the 2,4-dimethylthiazole core demonstrate measurable antibacterial activity. A recent study on (E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole (compound 4b) showed a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against both Escherichia coli and Bacillus subtilis, while a related analog (compound 4a) exhibited a significantly weaker MIC of 125 µg/mL [1]. This highlights the profound impact of structural modifications on the bioactivity of the 2,4-dimethylthiazole scaffold.

Antibacterial Antimicrobial Resistance Drug Discovery

Antifungal Potential of the 2,4-Dimethylthiazole Scaffold Against Rhizopus oryzae

The 2,4-dimethylthiazole scaffold also exhibits antifungal properties. In the same study, compound 4b demonstrated an MIC of 125 µg/mL against the fungal pathogen Rhizopus oryzae, whereas the related analog 4a showed weaker antifungal activity [1]. This indicates that the 2,4-dimethylthiazole core can be leveraged for antifungal drug discovery, with the potential for potency optimization through further structural elaboration.

Antifungal Mycology Drug Development

Synthetic Versatility: The Boc-Protected 2,4-Dimethylthiazole Core as a Key Intermediate for Kinase Inhibitor Synthesis

The Boc-protected amine on the 2,4-dimethylthiazole ring provides a strategic synthetic handle for generating diverse chemical libraries. 4-(2,4-Dimethylthiazol-5-yl)pyrimidin-2-ylamines, which are synthesized from a related 2,4-dimethylthiazole intermediate, have been identified as moderately potent inhibitors of CDK2, with subsequent analogue programs initiated to improve potency [1]. The Boc group in tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate allows for facile deprotection and subsequent functionalization, enabling the creation of focused compound libraries for SAR studies.

Organic Synthesis Medicinal Chemistry Kinase Inhibitors

Optimal Research and Industrial Application Scenarios for tert-Butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate (CAS 1376373-18-0)


Medicinal Chemistry: Synthesis of CDK2 Inhibitor Libraries

This compound is ideally suited for the synthesis of 4-(2,4-dimethylthiazol-5-yl)pyrimidin-2-ylamine derivatives, which are known inhibitors of cyclin-dependent kinase 2 (CDK2) [1]. The Boc-protected amine can be readily deprotected and coupled to various pyrimidine scaffolds to explore structure-activity relationships (SAR) and optimize inhibitory potency for cancer therapeutics [2].

Antimicrobial Drug Discovery: Developing Novel Antibacterial and Antifungal Agents

The 2,4-dimethylthiazole core has demonstrated significant antibacterial (MIC 3.9 µg/mL against E. coli and B. subtilis) and antifungal (MIC 125 µg/mL against R. oryzae) activity in elaborated structures [3]. Researchers can use this building block to construct new chemical entities aimed at combating drug-resistant pathogens, leveraging the core scaffold's proven bioactivity as a starting point for optimization .

Agrochemical Research: Synthesis of Pesticide and Herbicide Candidates

Thiazole derivatives, including carbamates, are known to exhibit biological activity suitable for developing pesticides and herbicides . The compound's stable Boc-protected amine and versatile thiazole core make it a valuable intermediate for creating novel agrochemical agents with potential fungicidal, herbicidal, or plant growth regulatory properties [4].

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